![molecular formula C17H22N2O4 B5142929 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid
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Overview
Description
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as MPCCA, is a chemical compound that has been extensively researched for its potential in various scientific applications. MPCCA is a peptide-based compound that has been synthesized through various methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is complex and not fully understood. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is thought to act as a modulator of various biochemical pathways, including those involved in cell growth and differentiation. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to interact with various receptors, including G protein-coupled receptors, and its activity has been shown to be dependent on the presence of certain amino acid residues in the peptide chain.
Biochemical and Physiological Effects:
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has anti-tumor activity, and it has been shown to inhibit the proliferation of cancer cells. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has also been shown to have anti-inflammatory activity, and it has been shown to inhibit the production of certain cytokines involved in the inflammatory response. Additionally, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to have neuroprotective effects, and it has been shown to protect against oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments is its stability. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is a peptide-based compound that is relatively stable and can be stored for long periods of time without degradation. Additionally, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is relatively easy to synthesize, and it can be synthesized in large quantities. However, one limitation of using 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments is its cost. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is a relatively expensive compound, and the cost of synthesizing it can be prohibitive for some research groups.
Future Directions
There are many potential future directions for research involving 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid. One potential direction is the development of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid-based drugs for the treatment of cancer and other diseases. Another potential direction is the development of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid-based diagnostic tools for the detection of diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid and its potential for modulating various biochemical pathways. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid.
Synthesis Methods
The synthesis of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid can be achieved through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support resin to attach the first amino acid, followed by the addition of subsequent amino acids through repeated cycles of deprotection and coupling. Solution-phase peptide synthesis involves the use of solution-phase chemistry to assemble the peptide chain. Both methods have been used to successfully synthesize 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid, with solid-phase peptide synthesis being the more commonly used method.
Scientific Research Applications
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been extensively studied for its potential in various scientific applications. One of the most promising applications of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is in the field of drug discovery, where it has been shown to have potential as a lead compound for the development of new drugs. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has also been studied for its potential in cancer research, where it has been shown to have anti-tumor activity in vitro. Additionally, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been studied for its potential as a diagnostic tool, where it has been shown to have affinity for certain receptors that are overexpressed in certain diseases.
properties
IUPAC Name |
4-[3-(4-methylpiperidine-1-carbonyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-7-9-19(10-8-12)17(23)13-3-2-4-14(11-13)18-15(20)5-6-16(21)22/h2-4,11-12H,5-10H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUAWGAGQZABDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}amino)-4-oxobutanoic acid |
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